1-(3-Chlorophenyl)piperazine dihydrochloride

Catalog No.
S643475
CAS No.
51639-49-7
M.F
C10H15Cl3N2
M. Wt
269.6 g/mol
Availability
In Stock
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1-(3-Chlorophenyl)piperazine dihydrochloride

CAS Number

51639-49-7

Product Name

1-(3-Chlorophenyl)piperazine dihydrochloride

IUPAC Name

1-(3-chlorophenyl)piperazine;dihydrochloride

Molecular Formula

C10H15Cl3N2

Molecular Weight

269.6 g/mol

InChI

InChI=1S/C10H13ClN2.2ClH/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13;;/h1-3,8,12H,4-7H2;2*1H

InChI Key

OSZCTRWSGNWWBL-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=CC(=CC=C2)Cl.Cl.Cl

Synonyms

1-(3-chlorophenyl)piperazine, 1-(3-chlorophenyl)piperazine dihydrochloride, 1-(3-chlorophenyl)piperazine monohydrochloride, 1-(m-chlorophenyl)piperazine, 1-3-CPP, 3-chlorophenylpiperazine, dihydrochloro phenyl piperazine, m-chlorophenylpiperazine, m-CPP, meta-chlorophenylpiperazine

Canonical SMILES

C1CN(CCN1)C2=CC(=CC=C2)Cl.Cl.Cl

As a Metabolite of Antidepressant Drugs:

1-(3-Chlorophenyl)piperazine dihydrochloride (CPP) is the primary metabolite of the antidepressant medications trazodone and nefazodone. This means that when the body processes these drugs, CPP is one of the main breakdown products. Studying CPP can help researchers understand the metabolism and potential side effects of these antidepressant medications.

Investigating Serotonin Interactions:

CPP has been shown to interact with the serotonin system in the brain. Serotonin is a neurotransmitter involved in mood, sleep, and cognition. Studies suggest that CPP may act as a serotonin agonist, meaning it can mimic the effects of serotonin. This property makes CPP a valuable tool for researchers investigating the role of serotonin in various physiological and behavioral processes.

Designer Drug Analysis:

Due to its structural similarity to the illegal drug MDMA (ecstasy), CPP has been illegally sold as an "ecstasy mimic." Researchers use CPP as a reference standard in analytical methods to detect the presence of designer piperazines, which are synthetic drugs with similar structures and effects to MDMA, in biological samples like urine.

Studying Potential Therapeutic Applications:

While not currently used in any approved medications, CPP has been explored in pre-clinical research for its potential therapeutic effects in various conditions, including:

  • Alcoholism: Studies have investigated the potential of CPP to reduce alcohol consumption in animal models.
  • Antimicrobial activity: Some studies suggest that CPP may possess antimicrobial properties against certain bacterial strains.

1-(3-Chlorophenyl)piperazine dihydrochloride, commonly referred to as m-chlorophenylpiperazine or mCPP, is a chemical compound with the molecular formula C10H13ClN2 and a molecular weight of 196.68 g/mol. It features a piperazine ring substituted with a chlorophenyl group at the meta position. This compound exists as a white powder and is known for its psychoactive properties, often associated with recreational use. The Chemical Abstracts Service (CAS) registry number for this compound is 6640-24-0, and it is recognized in various databases for its relevance in pharmacology and toxicology .

The mechanism of action of CPP is not fully understood. However, research suggests it may act as a serotonin receptor agonist, mimicking the effects of the neurotransmitter serotonin in the brain []. This activity might contribute to the psychoactive effects observed in some cases of CPP misuse.

CPP is not an approved medication and can be dangerous if misused.

  • Toxicity: Studies suggest CPP can induce psychoactive effects similar to MDMA (ecstasy) in high doses, leading to potential for addiction and abuse [].
  • Flammability: Information on the flammability of CPP is not readily available. However, as with most organic compounds, it is likely combustible.
  • Reactivity: CPP may react with strong oxidizing agents.
Typical of piperazine derivatives. Notably, it can participate in:

  • Alkylation: The piperazine nitrogen atoms can be alkylated to form various derivatives.
  • Acylation: Reaction with acyl chlorides can yield amides.
  • Nitration: Chlorinated derivatives can be further nitrated to introduce nitro groups.

These reactions are significant for synthesizing analogs with varied biological activities and properties .

The biological activity of 1-(3-Chlorophenyl)piperazine dihydrochloride has been extensively studied, particularly regarding its psychoactive effects. It acts primarily as a serotonin receptor agonist, influencing the serotonergic system. Research indicates that mCPP may exhibit:

  • Psychoactive effects: It has been associated with stimulant and hallucinogenic properties.
  • Potential therapeutic uses: Some studies suggest that it may play a role in treating mood disorders due to its interaction with serotonin pathways.
  • Toxicological concerns: Its use has been linked to adverse effects, including anxiety and hallucinations, particularly when used recreationally .

Synthesis of 1-(3-Chlorophenyl)piperazine dihydrochloride can be achieved through several methods:

  • Reaction of Piperazine with m-Dichlorobenzene: This straightforward method involves heating piperazine with m-dichlorobenzene under controlled conditions.
  • Reaction of m-Chloroaniline with Bis(2-chloroethyl)amine: This method allows for the introduction of the chlorophenyl group onto the piperazine ring.
  • Use of Diethanolamine and 3-Chloroaniline: A more complex synthesis route that also yields the desired compound .

These methods highlight the versatility in synthesizing this compound from readily available precursors.

1-(3-Chlorophenyl)piperazine dihydrochloride has several applications:

  • Research Chemical: It is often used in studies related to psychoactive substances and their effects on the human body.
  • Detection in Biological Samples: It serves as a target analyte in toxicology screenings for designer drugs using techniques like liquid chromatography-mass spectrometry (LC-MS) .
  • Pharmaceutical Research: Due to its serotonergic activity, it is investigated for potential therapeutic applications in treating psychiatric disorders .

Interaction studies involving 1-(3-Chlorophenyl)piperazine dihydrochloride have focused on its pharmacological profile:

  • Serotonin Receptors: It shows significant binding affinity for serotonin receptors, particularly 5-HT2A and 5-HT2C, which are implicated in mood regulation and anxiety.
  • Drug Interaction Potential: Studies indicate that mCPP may interact with other psychoactive substances, altering their effects or increasing toxicity risks when combined .

These interactions underscore the importance of understanding mCPP’s pharmacodynamics for both therapeutic and recreational contexts.

Several compounds share structural similarities with 1-(3-Chlorophenyl)piperazine dihydrochloride. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
1-(4-Chlorophenyl)piperazineChlorophenyl group at para positionDifferent receptor binding profile
1-(2-Chlorophenyl)piperazineChlorophenyl group at ortho positionVarying psychoactive effects
1-(4-Methoxyphenyl)piperazineMethoxy group substitution at para positionPotentially different therapeutic uses
N-BenzylpiperazineBenzyl group substitution instead of chlorophenylKnown stimulant effects
1-(3-Trifluoromethylphenyl)piperazineTrifluoromethyl group substitutionIncreased lipophilicity

Each of these compounds exhibits unique pharmacological profiles and potential applications, highlighting the significance of substituent positioning on biological activity.

Molecular Structure and Stereochemistry

1-(3-Chlorophenyl)piperazine dihydrochloride represents a salt form of the parent compound 1-(3-chlorophenyl)piperazine, bearing the systematic name 1-(3-chlorophenyl)piperazine;dihydrochloride according to International Union of Pure and Applied Chemistry nomenclature [1]. The molecular formula of this dihydrochloride salt is C₁₀H₁₅Cl₃N₂, with a molecular weight of 269.6 g/mol [1] [2]. The compound is assigned Chemical Abstracts Service registry number 51639-49-7 [1] [3].

The molecular architecture consists of a six-membered piperazine ring system substituted at the nitrogen-1 position with a 3-chlorophenyl group [1] [4]. The piperazine moiety adopts a chair conformation, which represents the most thermodynamically stable arrangement for this saturated heterocyclic system [5] [6]. Structural analysis reveals that the six-membered piperazine ring in each cation adopts a slightly distorted chair conformation with specific puckering parameters [5] [6].

Table 1: Molecular Properties of 1-(3-Chlorophenyl)piperazine dihydrochloride

PropertyValue
IUPAC Name1-(3-chlorophenyl)piperazine;dihydrochloride
CAS Number51639-49-7
Molecular FormulaC₁₀H₁₅Cl₃N₂
Molecular Weight (g/mol)269.6
InChI KeyOSZCTRWSGNWWBL-UHFFFAOYSA-N
SMILESC1CN(CCN1)C2=CC(=CC=C2)Cl.Cl.Cl

The stereochemical configuration reveals that the compound exists as an achiral molecule with no defined stereocenters [7]. The piperazine ring contains two nitrogen atoms positioned at opposite ends of the six-membered ring, with one nitrogen bearing the 3-chlorophenyl substituent [1] [4]. The chlorine atom is positioned at the meta position (position 3) of the phenyl ring, influencing the electronic distribution and molecular properties [1] [8].

The conformational analysis indicates that the piperazine ring maintains its chair conformation through intramolecular stabilization, with the exocyclic nitrogen-carbon bonds positioned in equatorial orientations [9]. The dihedral angle between the piperazine ring and the benzene ring has been measured at approximately 28.47 degrees in related structural studies [9].

Crystallographic Analysis

Comprehensive crystallographic studies have been conducted on 1-(3-chlorophenyl)piperazine derivatives, providing detailed insight into the solid-state structure [5] [6]. The crystal structure analysis reveals that the compound crystallizes in the monoclinic crystal system with space group Pc [5]. The unit cell parameters demonstrate specific dimensional characteristics with a = 11.2213(6) Å, b = 14.6239(7) Å, and c = 14.1804(8) Å [5].

Table 2: Crystallographic Parameters

ParameterValue
Crystal SystemMonoclinic
Space GroupPc
Unit Cell a (Å)11.2213(6)
Unit Cell b (Å)14.6239(7)
Unit Cell c (Å)14.1804(8)
β angle (°)104.405(5)
Volume (ų)2253.8(2)
Z value2
Density (Mg m⁻³)1.592
Temperature (K)173
R-factor0.054

The crystal structure analysis demonstrates that the asymmetric unit contains two independent 1-(3-chlorophenyl)piperazinium cations, indicating the protonated state of the compound in the crystal lattice [5] [6]. The piperazine ring in each cation maintains a slightly distorted chair conformation with specific puckering parameters: Q = 0.5422 Å, θ = 5.8(2)°, and φ = 148.01(21)° for one conformation, and Q = 0.5515 Å, θ = 176.0(7)°, and φ = 38.66(04)° for the second independent molecule [6].

The crystal packing is stabilized through intermolecular hydrogen bonding interactions and weak π-π stacking interactions [5] [6]. The centroid-centroid distances for π-π interactions range from 3.532(3) to 3.756(4) Å, contributing to the overall crystal stability [5]. These interactions facilitate the formation of three-dimensional supramolecular architectures within the crystal lattice [5] [6].

Parent Compound Relationship

The dihydrochloride salt maintains a direct structural relationship with its parent compound, 1-(3-chlorophenyl)piperazine, which bears CAS number 6640-24-0 [1] [10]. The parent compound exhibits the molecular formula C₁₀H₁₃ClN₂ with a molecular weight of 196.67 g/mol [10] [11]. This free base form serves as a key intermediate in pharmaceutical synthesis and represents the active pharmacophore in various therapeutic applications [10] [12].

Table 3: Parent Compound Comparison

PropertyParent CompoundDihydrochloride Salt
CAS Number6640-24-051639-49-7
Molecular FormulaC₁₀H₁₃ClN₂C₁₀H₁₅Cl₃N₂
Molecular Weight (g/mol)196.67269.6
Physical StateLight yellow liquidCrystalline solid
Boiling Point (°C)336-340Not applicable
Melting Point (°C)Not applicable210-214 (decomposition)

The transformation from the parent compound to the dihydrochloride salt involves the protonation of both nitrogen atoms in the piperazine ring system [1] [4]. This salt formation significantly alters the physical properties, converting the liquid parent compound into a crystalline solid with enhanced water solubility [13] [14]. The parent compound, meta-chlorophenylpiperazine, functions as a major metabolite of several psychotropic medications including trazodone, nefazodone, and etoperidone [10] [12].

The structural relationship demonstrates that the dihydrochloride salt retains all the essential structural features of the parent compound while providing improved handling characteristics and stability for research applications [8] [13]. The salt formation does not alter the core molecular framework but enhances the compound's crystallinity and storage stability [13].

Structural Analogs and Related Derivatives

The structural analog family of 1-(3-chlorophenyl)piperazine encompasses numerous derivatives that share the fundamental piperazine-phenyl architectural motif [16] [17]. These analogs demonstrate systematic variations in substitution patterns, ring modifications, and additional functional groups that provide insight into structure-activity relationships [18] [19] [20].

Table 4: Structural Analogs and Related Derivatives

Compound NameCAS NumberMolecular FormulaKey Structural Differences
1-(3-Chlorophenyl)piperazine (parent)6640-24-0C₁₀H₁₃ClN₂Base compound (free base)
1-(3-Chlorophenyl)piperazine monohydrochloride65369-76-8C₁₀H₁₄Cl₂N₂Single hydrochloride salt
1-(4-Chlorophenyl)piperazine6640-24-0C₁₀H₁₃ClN₂Para-chloro substitution vs meta
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine39577-43-0C₁₃H₁₈Cl₂N₂Additional chloropropyl chain
1-(2-Chlorophenyl)piperazine41202-77-5C₁₀H₁₃ClN₂Ortho-chloro substitution vs meta
Benzylpiperazine2759-28-6C₁₁H₁₆N₂Benzyl instead of chlorophenyl
Trifluoromethylphenylpiperazine15532-75-9C₁₁H₁₃F₃N₂Trifluoromethyl substitution

The positional isomers of chlorophenylpiperazine demonstrate the significance of substitution pattern on molecular properties [16] [21]. The meta-chloro derivative exhibits distinct characteristics compared to its ortho and para counterparts, with differences in binding affinity and selectivity profiles [20]. The 1-(4-chlorophenyl)piperazine analog, bearing para-chloro substitution, shows altered receptor interactions compared to the meta-substituted variant [19] [20].

Extended derivatives such as 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine incorporate additional alkyl chains that modify the overall molecular topology and binding characteristics . This compound features a chloropropyl group attached to the second nitrogen of the piperazine ring, creating a bis-substituted derivative with enhanced lipophilicity .

The structural analog series includes compounds with alternative aromatic substituents such as trifluoromethyl groups in trifluoromethylphenylpiperazine [12]. These derivatives maintain the core piperazine-phenyl framework while introducing electron-withdrawing groups that alter the electronic properties and molecular interactions [22]. The benzylpiperazine analog represents a structural variant where the chlorophenyl group is replaced with a benzyl moiety, demonstrating the versatility of the piperazine scaffold [12].

Properties

PropertyValueSource Citation
Physical StateSolid [1] [2] [3]
AppearanceCrystalline powder [1] [2] [4]
ColorOff-white to pale brown [1] [2]
Crystal FormCrystalline [1] [4]
Hygroscopic NatureHygroscopic [1] [5]

Thermal Properties

Melting Point and Decomposition Temperature

The thermal behavior of 1-(3-Chlorophenyl)piperazine dihydrochloride is characterized by simultaneous melting and decomposition occurring within the temperature range of 210-214°C [1] [2] [3] [6]. This thermal event represents a complex process where the compound undergoes both phase transition and chemical degradation, which is common among organic hydrochloride salts subjected to elevated temperatures.

The decomposition temperature of 210-214°C indicates the upper thermal stability limit of the compound [1] [2] [3]. Beyond this temperature range, the molecular structure begins to break down, likely involving initial dehydrochlorination reactions followed by degradation of the organic framework. This thermal decomposition profile is consistent with similar piperazine-based compounds reported in the literature [7] [8].

Thermal Stability Parameters

The compound demonstrates thermal stability up to approximately 210°C [1] [2], providing a substantial operational temperature window for typical synthetic and analytical procedures. Below this temperature threshold, 1-(3-Chlorophenyl)piperazine dihydrochloride maintains its structural integrity and does not undergo significant thermal degradation.

A notable thermal property reported for related hydrochloride forms includes a flash point of 9°C [1], though this value may specifically relate to certain polymorphic forms or hydrated variants. For practical storage and handling purposes, the compound is stable at room temperature conditions [1] [2], making it suitable for standard laboratory storage protocols.

Table 2: Thermal Properties

PropertyValueSource Citation
Melting Point (°C)210-214 (with decomposition) [1] [2] [3] [6]
Decomposition Temperature (°C)210-214 [1] [2] [3]
Thermal Stability Range (°C)Stable up to 210°C [1] [2]
Flash Point (°C)9°C (reported for hydrochloride form) [1]
Storage TemperatureRoom temperature (RT) [1] [2]

Solubility Profile

Aqueous Solubility as Function of pH

The aqueous solubility of 1-(3-Chlorophenyl)piperazine dihydrochloride exhibits pronounced pH dependence, reflecting the ionizable nature of the piperazine nitrogen atoms and the influence of the dihydrochloride salt form [9] [10] [11]. Under highly acidic conditions (pH < 2.0), the compound achieves maximum solubility due to complete protonation of both nitrogen atoms in the piperazine ring, resulting in a dicationic species that interacts favorably with the aqueous environment [9] [10] [11].

In the acidic pH range (2.0-4.0), the compound maintains high solubility as the majority of molecules remain in their protonated form [9] [10]. The solubility remains substantial but begins to decrease as the pH approaches the pKa values of the piperazine nitrogens. In mildly acidic conditions (pH 4.0-6.0), moderate solubility is observed as partial deprotonation occurs [10] [12].

At physiological pH (6.0-7.4), the dihydrochloride salt form provides good solubility [2] [13] [9], with specific measurements indicating solubility of 10 mg/mL in phosphate buffered saline at pH 7.2 [2] [14]. This solubility level is significantly enhanced compared to the free base form due to the ionic character of the salt. In alkaline conditions (pH > 7.4), solubility tends to decrease as the compound exists predominantly in its neutral form, potentially leading to precipitation of the free base [10] [12].

Table 3: pH-Dependent Solubility Profile

pH RangeSolubility BehaviorIonization StateMechanismSource Citation
pH < 2.0 (Highly acidic)Maximum solubilityFully protonated (dicationic)Complete protonation of nitrogen atoms [9] [10] [11]
pH 2.0-4.0 (Acidic)High solubilityMostly protonatedHigh degree of protonation [9] [10]
pH 4.0-6.0 (Mildly acidic)Moderate solubilityPartially protonatedReduced protonation [10] [12]
pH 6.0-7.4 (Neutral/physiological)Good solubility (salt form)Mixed ionization statesSalt dissociation equilibrium [2] [13] [9]
pH > 7.4 (Alkaline)Decreased solubilityPredominantly neutralFree base precipitation tendency [10] [12]

Solubility in Organic Solvents

1-(3-Chlorophenyl)piperazine dihydrochloride demonstrates variable solubility across different organic solvent systems, with polar protic solvents generally providing superior dissolution compared to nonpolar alternatives. In dimethyl sulfoxide (DMSO), the compound exhibits excellent solubility of 10 mg/mL [2] [14] [15], making this solvent particularly useful for analytical and research applications requiring complete dissolution.

Methanol serves as another effective solubilizing medium, with the compound described as readily soluble [1] [16] [17]. This high solubility in methanol is attributed to the solvent's ability to solvate both the organic piperazine framework and the ionic chloride components through hydrogen bonding and dipolar interactions.

The solubility profile in other organic solvents shows temperature dependence, with ethanol providing variable solubility depending on temperature and concentration conditions [18]. Acetone offers limited solubility , while chloroform provides only slight solubility [20], reflecting the compound's preference for more polar solvent environments.

Table 4: Solubility in Different Solvent Systems

Solvent SystemSolubility (mg/mL)Temperature DependenceSource Citation
Water (pure)Soluble to 100 mMIncreases with temperature [2] [21]
Phosphate buffer (pH 7.2)10Standard conditions (25°C) [2] [14]
Dimethyl sulfoxide (DMSO)10Standard conditions [2] [14] [15]
MethanolSolubleTemperature-dependent [1] [16] [17]
EthanolVariableTemperature-dependent [18]
AcetoneLimitedTemperature-dependent
Organic solvents (general)VariableGenerally temperature-dependent [1] [17]
ChloroformSlightly solubleLimited temperature effect [20]
Buffer systems (general)pH-dependentTemperature and pH dependent [9] [10]

Partition Coefficient and Distribution Properties

The partition coefficient (Log P) for the parent 1-(3-Chlorophenyl)piperazine compound is estimated at 2.07 ± 0.3 [22] [23], indicating moderate lipophilicity that enables passive diffusion across biological membranes while maintaining sufficient aqueous solubility. This value places the compound in an optimal range for pharmaceutical applications, as it balances membrane permeability with aqueous solubility requirements.

Literature reports for related chlorophenylpiperazine compounds provide a broader range of 2.07-3.42 for Log P values [22] [23], reflecting structural variations and measurement methodologies. The distribution coefficient (Log D) at physiological pH 7.4 is significantly lower than the Log P value [24] [25], demonstrating the profound impact of ionization on the compound's partitioning behavior under biologically relevant conditions.

The dihydrochloride salt form exhibits enhanced hydrophilic character compared to the free base [13] , fundamentally altering the compound's distribution properties. This increased hydrophilicity results from the ionic nature of the salt, which strongly favors the aqueous phase in biphasic systems. The membrane permeability of the ionized species is pH-dependent, with charged forms showing reduced passive diffusion compared to the neutral compound [26] [24].

Table 5: Partition Coefficient and Distribution Properties

ParameterValue/DescriptionpH DependenceSource Citation
Log P (octanol/water) - estimated for parent compound2.07 ± 0.3 (estimated)Independent (neutral form) [22] [23]
Log P (octanol/water) - related chlorophenylpiperazine2.07-3.42 (literature range)pH-independent (neutral) [22] [23]
Distribution coefficient (Log D) at pH 7.4Significantly lower than Log PHighly pH-dependent [24] [25]
Hydrophilic character of dihydrochlorideEnhanced hydrophilicity due to salt formationN/A (ionic form) [13]
Lipophilicity classificationModerate lipophilicity (parent compound)pH-dependent for ionized forms [22] [27]
Membrane permeability predictionGood passive diffusion potentialpH-dependent for charged species [26] [24]

Table 6: Key Physical Constants

PropertyValueSource Citation
Density (g/cm³)1.193 [1] [28]
Refractive Index1.598-1.600 [1] [28]
Molecular Weight (g/mol)233.14 [1] [2] [3]
Molecular FormulaC₁₀H₁₄Cl₂N₂ [1] [2] [3]
CAS Registry Number51639-49-7 (dihydrochloride) [3] [29]

UNII

MY02G3EAXQ

Related CAS

6640-24-0 (Parent)

Other CAS

51639-49-7

Wikipedia

1-(3-chlorophenyl)piperazine dihydrochloride

Dates

Last modified: 08-15-2023

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